REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([C:12](=[O:13])[O:14][CH3:15])[s:7][c:8]([Cl:11])[c:9]1[Cl:10].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:23][OH:24]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([C:12](=[O:13])[O:14][CH3:15])[s:7][cH:8][c:9]1[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1sc(Cl)c(Cl)c1NC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)c1scc(Cl)c1NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |